molecular formula C14H10N2O5 B5604693 N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide

Cat. No.: B5604693
M. Wt: 286.24 g/mol
InChI Key: LALFACKQVAUKTL-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-4-nitrobenzamide is a benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent linked via an amide bond to a 4-nitrobenzoyl group. The 1,3-benzodioxole moiety is commonly associated with bioactive compounds due to its electron-rich aromatic system and metabolic stability . For instance, benzodioxol-containing compounds exhibit diverse pharmacological activities, including enzyme inhibition and neuroactive properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-14(9-1-4-11(5-2-9)16(18)19)15-10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFACKQVAUKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide typically involves the reaction of 1,3-benzodioxole with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: N-(1,3-benzodioxol-5-yl)-4-aminobenzamide

    Substitution: Various substituted benzodioxole derivatives

    Hydrolysis: 1,3-benzodioxole-5-carboxylic acid and 4-nitroaniline

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide

  • Structural Difference : The nitro group is at the meta position (3-nitro) instead of the para position (4-nitro).
  • Physicochemical Properties :
    • Molecular Weight: 286.24 g/mol
    • XLogP3: 2.4 (indicating moderate lipophilicity)
    • Topological Polar Surface Area (TPSA): 93.4 Ų (slightly lower than the para-nitro analog, suggesting reduced polarity) .

N-(1,3-Benzodioxol-5-yl)-4-phenoxybenzamide

  • Structural Difference: The nitro group is replaced with a phenoxy moiety.
  • Physicochemical Properties: Molecular Weight: 333.34 g/mol TPSA: 72.2 Ų (lower polarity due to the non-polar phenoxy group) .
  • Implications: The phenoxy group introduces steric bulk and reduces electron-withdrawing effects, likely diminishing redox activity compared to nitro-substituted analogs.

Heterocyclic and Functional Group Modifications

N-(2-Benzylbenzoxazol-5-yl)-4-nitrobenzamide (B2)

  • Structural Difference : The benzodioxol group is replaced with a benzoxazole ring.
  • Electrochemical Behavior :
    • Exhibits a reduction peak at −1.12 V (vs. Ag/AgCl) attributed to the nitro group.
    • Diffusion coefficient: $1.85 \times 10^{-6} \, \text{cm}^2/\text{s}$ (slower diffusion than simpler benzamides due to the benzoxazole substituent) .

N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Structural Difference : The benzodioxol group is replaced with a diphenylethylamine moiety.
  • Synthesis: Prepared via mechanochemical methods, emphasizing eco-friendly protocols .

Enzyme Inhibitory Analogs

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives

  • Structural Difference : Incorporates a sulfamoyl group and additional chloro substituents.
  • Bioactivity :
    • Compound 5o (N-(2-methyl-5-nitrophenyl) derivative) showed potent α-glucosidase inhibition (IC₅₀: 12.3 µM) and α-amylase inhibition (IC₅₀: 14.8 µM).
    • ADME Properties: High gastrointestinal absorption (85–92%) and moderate blood-brain barrier penetration .

Key Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Functional Groups
N-(1,3-Benzodioxol-5-yl)-4-nitrobenzamide 286.24 (estimated) ~2.5 ~95 4-Nitro, benzodioxol
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide 286.24 2.4 93.4 3-Nitro, benzodioxol
N-(1,3-Benzodioxol-5-yl)-4-phenoxybenzamide 333.34 4.1 72.2 Phenoxy, benzodioxol
N-(2-Benzylbenzoxazol-5-yl)-4-nitrobenzamide (B2) 377.36 3.8 106.7 Benzoxazole, 4-nitro

Table 2: Bioactivity and Electrochemical Data

Compound Enzyme Inhibition (IC₅₀, µM) Electrochemical Reduction Potential (V)
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) α-Glucosidase: 12.3; α-Amylase: 14.8
N-(2-Benzylbenzoxazol-5-yl)-4-nitrobenzamide (B2) −1.12 (vs. Ag/AgCl)

Research Findings and Implications

  • Electrochemical Behavior: The nitro group in 4-nitrobenzamide derivatives undergoes irreversible reduction, with potentials influenced by substituents. Para-nitro analogs exhibit more pronounced redox activity than meta-nitro isomers .
  • Drug-Likeness : Compounds with TPSA < 100 Ų and XLogP3 < 5 generally comply with Lipinski’s rules, suggesting favorable oral bioavailability for these benzamides .
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibitory and redox properties. Bulky substituents (e.g., phenoxy) may reduce solubility but improve target specificity .

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a benzodioxole ring and a nitrobenzamide moiety, which contributes to its diverse biological properties.

Chemical Structure and Synthesis

The chemical formula for this compound is C16H14N2O5C_{16}H_{14}N_{2}O_{5}. The synthesis typically involves the reaction of 1,3-benzodioxole with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions. This method ensures a high yield of the desired product while maintaining purity through subsequent purification techniques like recrystallization or chromatography.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Nitro-containing compounds are known to exhibit significant antimicrobial effects by generating toxic intermediates upon reduction, which can bind to DNA and induce cell death. For example, related nitro compounds have shown efficacy against various microorganisms, suggesting that this compound may possess similar properties .

2. Anticancer Activity

The compound is also being explored as a potential anticancer agent. Studies indicate that derivatives of benzodioxole compounds often exhibit cytotoxic effects against cancer cell lines, including lung and glioma cells. The mechanism of action may involve apoptosis induction and disruption of mitochondrial function. This makes this compound a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects

Research has shown that nitrobenzamide derivatives can possess anti-inflammatory properties. These compounds may inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), contributing to their therapeutic potential in inflammatory diseases. The presence of the nitro group enhances these interactions, making such compounds valuable in developing anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, docking studies have indicated potential binding affinities with enzymes implicated in cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activities of nitrobenzamide derivatives:

  • Anticancer Studies : A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound in oncology.
  • Antimicrobial Activity : Research indicates that nitro derivatives are effective against common pathogens due to their ability to damage microbial DNA through reactive intermediates generated during metabolic processes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(2H-1,3-benzodioxol-5-yl)ethanoneContains benzodioxole moietyAnticancer properties
4-(1,3-benzodioxole)thiosemicarbazoneThiosemicarbazone derivativeCytotoxic effects on cancer cells
2-(1,3-benzodioxol-5-yl)phenolHydroxy derivativeAntioxidant activity
This compound Nitro group and amide linkageAntimicrobial and anticancer

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